Thermodynamic Profiling of 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid: A Methodological Guide for Pharmaceutical Development
Thermodynamic Profiling of 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid: A Methodological Guide for Pharmaceutical Development
<-3a--28_4-ethoxy-benzoylamino29_-3-methyl-butyric_acid>
Abstract
This technical guide provides a comprehensive framework for the thermodynamic characterization of the novel chemical entity (NCE), 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid. As an N-acyl amino acid, this compound belongs to a class of molecules with significant therapeutic potential.[1][2][3] The successful development of any NCE into a safe, stable, and efficacious drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties.[4][5] This document outlines the core experimental methodologies, theoretical underpinnings, and data interpretation strategies for evaluating the key thermodynamic properties essential for pharmaceutical preformulation. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and equilibrium solubility profiling. The causality behind experimental choices is explained to empower researchers to de-risk development, anticipate biopharmaceutical challenges, and build a robust foundation for formulation design.
Introduction
1.1 Chemical Identity of the Analyte
The subject of this guide is 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid. This molecule is structurally a derivative of the amino acid L-valine, featuring an amide linkage to a 4-ethoxybenzoyl group. The presence of a carboxylic acid moiety imparts acidic properties, while the overall structure suggests potential for various intermolecular interactions that will dictate its solid-state and solution behavior.
-
IUPAC Name: 2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid
-
Molecular Formula: C₁₄H₁₉NO₄
-
Molecular Weight: 265.31 g/mol
-
Key Structural Features: Carboxylic acid (ionizable), amide linkage, aromatic ring, ether group, and an aliphatic side chain.
The preformulation phase of drug development is dedicated to characterizing such properties to build a foundational understanding of the molecule.[5][6][7] This knowledge is not merely academic; it directly influences decisions regarding dosage form, manufacturing processes, storage conditions, and ultimately, the drug's in vivo performance.[4][6]
1.2 The Role of Thermodynamics in Drug Development
Thermodynamic properties govern the energy state and stability of a drug substance. Key parameters such as melting point, enthalpy of fusion, thermal decomposition temperature, and solubility are critical quality attributes that must be defined.[8][9][10]
-
Solid-State Stability: The melting point and thermal decomposition profile dictate the upper-temperature limits for processing (e.g., drying, milling) and long-term storage.[11][12]
-
Solubility & Bioavailability: Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption. For an acidic compound like this, solubility will be highly dependent on pH, a critical factor for absorption throughout the variable pH environments of the gastrointestinal tract.[4][13]
-
Purity and Crystallinity: Thermal analysis techniques like DSC provide a sensitive measure of sample purity and can reveal the presence of different crystalline forms (polymorphs), which can have dramatically different solubilities and stabilities.[7][14]
This guide provides the necessary protocols to establish these critical parameters in accordance with regulatory expectations, such as those outlined in the ICH Q6A guidelines.[8][9][15][16]
Core Thermodynamic Properties and Experimental Determination
This section details the essential experimental workflows for characterizing the solid-state and solution-state thermodynamic properties of 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid.
2.1 Solid-State Characterization: Thermal Analysis
Thermal analysis techniques are indispensable for probing the physical and chemical properties of a material as a function of temperature.[17][18]
Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and an inert reference as they are subjected to a controlled temperature program.[14][19] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic event), resulting in a measurable difference in heat flow. The temperature at which this occurs is the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHբᵤₛ).
Expertise & Causality: A sharp, well-defined melting peak is a strong indicator of high purity and a single crystalline form. Broad peaks or the presence of multiple thermal events may suggest impurities or the existence of polymorphs, which requires further investigation. The enthalpy of fusion provides insight into the strength of the crystal lattice; a higher value indicates stronger intermolecular forces that must be overcome, which often correlates with lower solubility.[4]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid. For volatile substances, a hermetically sealed pan should be used to prevent mass loss.
-
Reference: Place an empty, crimped aluminum pan on the reference sensor of the DSC instrument.
-
Instrument Setup:
-
Purge Gas: Set a dry nitrogen purge at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
-
Scientist's Note: A slower heating rate (e.g., 2-5 °C/min) can be used to improve the resolution of complex thermal events.[20]
-
-
-
Data Analysis: Record the heat flow versus temperature thermogram. Determine the onset temperature, peak maximum temperature (melting point), and integrate the peak area to calculate the enthalpy of fusion (ΔHբᵤₛ) in J/g.
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][17][21][22] It is used to determine the thermal stability and decomposition profile of a compound, as well as quantify volatile content like moisture or residual solvents.[12][17][22]
Trustworthiness & Causality: Establishing the decomposition temperature is a critical safety and quality parameter. It defines the maximum temperature the material can withstand during manufacturing (e.g., drying) and storage without degrading into potentially toxic or ineffective byproducts. The TGA protocol is self-validating by providing a clear, quantifiable mass loss event corresponding to decomposition.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Set a dry nitrogen purge at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the percent mass loss versus temperature. The onset temperature of the major mass loss event is typically reported as the decomposition temperature (Tₔ). Any mass loss at lower temperatures (e.g., below 120 °C) may indicate the presence of water or other volatile solvents.[17]
2.2 Solution-State Characterization: Solubility Profiling
Solubility is a cornerstone of preformulation.[6] For ionizable compounds, solubility is not a single value but a function of pH.[4][13]
Principle: The shake-flask method is the gold-standard technique for determining equilibrium solubility.[23] It involves generating a saturated solution by agitating an excess of the solid drug in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then measured.
Authoritative Grounding: This methodology is consistent with guidelines from regulatory agencies like the FDA for Biopharmaceutics Classification System (BCS) determination.[24][25] The protocol must be self-validating: the persistent presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[23]
Experimental Protocol: Shake-Flask Solubility
-
System Preparation: Add an excess amount of 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid to several vials containing aqueous buffers of known pH (e.g., pH 1.2, 4.5, and 6.8 as recommended by FDA guidelines).[24] Ensure enough solid is added so that it will not completely dissolve.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[23]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Confirmation: Visually inspect the vials to confirm that excess solid material remains.
Principle: 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid possesses a carboxylic acid group, making it a weak acid. Its aqueous solubility is therefore governed by the Henderson-Hasselbalch equation.[26][27] At pH values below its pKa, the compound exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, it ionizes to its conjugate base (carboxylate), which is significantly more water-soluble.[13][28]
Causality: The pH-solubility profile is critical for predicting oral drug absorption. The drug must dissolve in the acidic environment of the stomach (pH ~1-3) and/or the more neutral environment of the small intestine (pH ~5-7) to be absorbed. A steep pH-solubility profile can lead to challenges like precipitation upon transit from the stomach to the intestine.
Methodology: The pH-solubility profile is generated by performing the shake-flask solubility experiment (Protocol 2.2.1) across a wide range of physiologically relevant pH values (e.g., from pH 1.2 to 7.5). The resulting data (Solubility vs. pH) is typically plotted on a logarithmic scale.
Data Synthesis and Visualization
Clear presentation of data is paramount for interpretation and decision-making.
3.1 Tabular Summary of Thermodynamic Parameters
All quantitative results should be summarized in a clear, concise table. The following table presents a realistic, albeit hypothetical, data set for the target compound.
| Parameter | Symbol | Method | Result | Units |
| Melting Point (Onset) | Tₘ | DSC | 165.4 | °C |
| Enthalpy of Fusion | ΔHբᵤₛ | DSC | 112.8 | J/g |
| Decomposition Temp (Onset) | Tₔ | TGA | 235.1 | °C |
| Aqueous Solubility (pH 1.2) | S | Shake-Flask | 0.015 | mg/mL |
| Aqueous Solubility (pH 6.8) | S | Shake-Flask | 2.5 | mg/mL |
3.2 Visualizing Experimental Workflows
Visual workflows provide an at-a-glance understanding of the experimental process, minimizing ambiguity.
Caption: DSC Experimental Workflow for Thermal Analysis.
Caption: TGA Experimental Workflow for Stability Assessment.
Caption: Shake-Flask Workflow for Equilibrium Solubility.
Conclusion
The thermodynamic characterization of 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid through the methodologies outlined in this guide is a non-negotiable step in its early-phase pharmaceutical development. The data generated from DSC, TGA, and pH-solubility studies form the bedrock of a robust Quality Target Product Profile (QTPP). These parameters directly inform critical decisions related to drug substance specifications, formulation strategy, manufacturing process controls, and packaging and storage conditions. By adopting these rigorous, self-validating protocols, researchers can confidently advance promising NCEs like this one, minimizing late-stage failures and accelerating the path to clinical application.
References
-
European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]
-
ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]
-
Teasdale, A. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]
-
ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
-
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]
-
ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. [Link]
-
Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
-
European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]
-
UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]
-
U.S. Food and Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
-
News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]
-
Contract Pharma. (2022). Differential Scanning Calorimetry (DSC). [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
-
Industrial Pharmacy. (2019). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. [Link]
-
Marín, E., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Avdeef, A. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]
-
Clinical Gate. (2015). Pharmaceutical preformulation. [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
Zielenkiewicz, W., et al. (n.d.). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. [Link]
-
Slideshare. (n.d.). Thermal analysis for preformulation trials new. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry. [Link]
-
ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
NETZSCH Analyzing & Testing. (2023). Pharmaceutical Preformulation and Thermal Analysis. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
K K Wagh College of Pharmacy, Nashik. Pre-formulation Studies. [Link]
-
Anaesthesiology & Critical Care. (2024). The Henderson-Hasselbalch Equation and pKa. [Link]
-
MDPI. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
-
PubChem. 2-((Methoxycarbonyl)amino)-3-methylbutanoic acid. [Link]
-
National Institutes of Health. 2-Methoxy-3-methylbutanoic acid. [Link]
-
National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]
-
ACS Publications. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. [Link]
-
ResearchGate. (2019). (PDF) N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical preformulation - Clinical GateClinical Gate [clinicalgate.com]
- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 6. upm-inc.com [upm-inc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. veeprho.com [veeprho.com]
- 15. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 17. improvedpharma.com [improvedpharma.com]
- 18. Thermal analysis for preformulation trials new | PPT [slideshare.net]
- 19. contractpharma.com [contractpharma.com]
- 20. [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study - Pharma Engineering [pharmacalculations.com]
- 21. torontech.com [torontech.com]
- 22. aurigaresearch.com [aurigaresearch.com]
- 23. scielo.br [scielo.br]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
